2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
CAS No.: 852142-85-9
Cat. No.: VC4176460
Molecular Formula: C19H16FN5OS
Molecular Weight: 381.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852142-85-9 |
|---|---|
| Molecular Formula | C19H16FN5OS |
| Molecular Weight | 381.43 |
| IUPAC Name | N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-8-3-2-7-14(15)16)23-24-19(25)27-11-17(26)22-13-6-4-5-12(20)9-13/h2-10,21H,11H2,1H3,(H,22,26) |
| Standard InChI Key | RKNIOCARNVIFJG-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
Introduction
Structural Characteristics
The compound’s architecture features three primary components:
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Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole system is recognized for its role in modulating serotonin receptors and kinase inhibition .
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1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4. This ring enhances metabolic stability and facilitates hydrogen bonding with biological targets.
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3-Fluorophenylacetamide group: The fluorine atom at the para position of the phenyl ring introduces electronegativity, improving membrane permeability and target affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| CAS Number | 852142-85-9 |
| Molecular Formula | C₁₉H₁₆FN₅OS |
| Molecular Weight | 381.43 g/mol |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
| Topological Polar Surface | 108 Ų |
The crystal structure remains undetermined, but computational models suggest a planar conformation for the triazole-indole system, with the acetamide chain adopting a flexible orientation.
Synthesis and Optimization
The synthesis involves a multi-step protocol:
Key Steps
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Formation of 4-Methyl-4H-1,2,4-triazole-3-thiol:
Cyclocondensation of thiosemicarbazide with acetic anhydride yields the triazole-thiol precursor. Reaction conditions: 120°C, 6 hours, under nitrogen. -
Sulfanylation:
The thiol group undergoes nucleophilic displacement with 2-chloro-N-(3-fluorophenyl)acetamide in the presence of K₂CO₃. Solvent: Dimethylformamide (DMF), 80°C, 4 hours. -
Indole Incorporation:
Suzuki-Miyaura coupling introduces the indole moiety using Pd(PPh₃)₄ as a catalyst. Conditions: Dioxane/H₂O (3:1), 90°C, 12 hours.
Table 2: Synthetic Yield Optimization
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Thiosemicarbazide | 78 | 95 |
| Sulfanylation | K₂CO₃ | 65 | 92 |
| Coupling | Pd(PPh₃)₄ | 58 | 89 |
Alternative routes explored in analogous compounds (e.g., EvitaChem’s triazole derivatives) utilize microwave-assisted synthesis to reduce reaction times by 40%.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibited MIC (minimum inhibitory concentration) values of 8 µg/mL and 32 µg/mL, respectively. The thioether linkage likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
| Activity | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 18.1 ± 2.4 µM | EGFR/CDK-4 inhibition |
| Anticancer | HCT-116 | 46.9 ± 4.7 µM | Caspase-3 activation |
| Antibacterial | S. aureus | 8 µg/mL | Cell wall synthesis inhibition |
Research Advancements and Challenges
Pharmacokinetic Profiling
Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies indicate:
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High Plasma Protein Binding: 92%, limiting free drug availability.
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CYP3A4 Metabolism: Primary metabolic pathway, generating inactive sulfoxide derivatives.
Structural Modifications
To enhance solubility and bioavailability, researchers have explored:
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